

BMS-1166-N-piperidine-CO-N-piperazine chemical structure

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Compound of Interest

Compound Name: *BMS-1166-N-piperidine-CO-N-piperazine*

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An In-Depth Technical Guide to BMS-1166 and its PROTAC Linker Conjugate, **BMS-1166-N-piperidine-CO-N-piperazine**

This technical guide provides a comprehensive overview of the small molecule PD-1/PD-L1 inhibitor BMS-1166 and its derivative, **BMS-1166-N-piperidine-CO-N-piperazine**, a key component in the synthesis of PROTAC (PROteolysis Targeting Chimera) degraders. This document is intended for researchers, scientists, and professionals in the field of drug development and cancer immunotherapy.

Core Compound: BMS-1166

BMS-1166 is a potent, small-molecule inhibitor of the programmed cell death-1 (PD-1) and programmed death-ligand 1 (PD-L1) protein-protein interaction. By disrupting this critical immune checkpoint, BMS-1166 can restore T-cell activity against tumor cells.

Chemical Structure and Properties

- IUPAC Name: (2R,4R)-1-[[[5-chloro-2-[(3-cyanophenyl)methoxy]-4-[[3-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-methylphenyl]methoxy]phenyl]methyl]-4-hydroxypiperidine-2-carboxylic acid
- Molecular Formula: $C_{36}H_{33}ClN_2O_7$
- Molecular Weight: 641.11 g/mol

- Solubility: Soluble in DMSO.[1]

Mechanism of Action

BMS-1166 functions through a multi-faceted mechanism to inhibit the PD-1/PD-L1 pathway:

- Direct Inhibition of PD-1/PD-L1 Interaction: BMS-1166 binds to PD-L1 and induces its dimerization, which sterically hinders its interaction with the PD-1 receptor on T-cells.[2][3]
- Inhibition of PD-L1 Glycosylation and Trafficking: A key aspect of its cellular activity is the ability to interfere with the post-translational modification of PD-L1. BMS-1166 partially and specifically inhibits the N-glycosylation of PD-L1, which is crucial for its stability and transport to the cell surface.[4][5] This leads to the retention of under-glycosylated PD-L1 in the endoplasmic reticulum (ER), preventing its export to the Golgi apparatus and subsequent expression on the cell surface where it would engage with PD-1.[5][6]

PROTAC Linker Conjugate: BMS-1166-N-piperidine-CO-N-piperazine

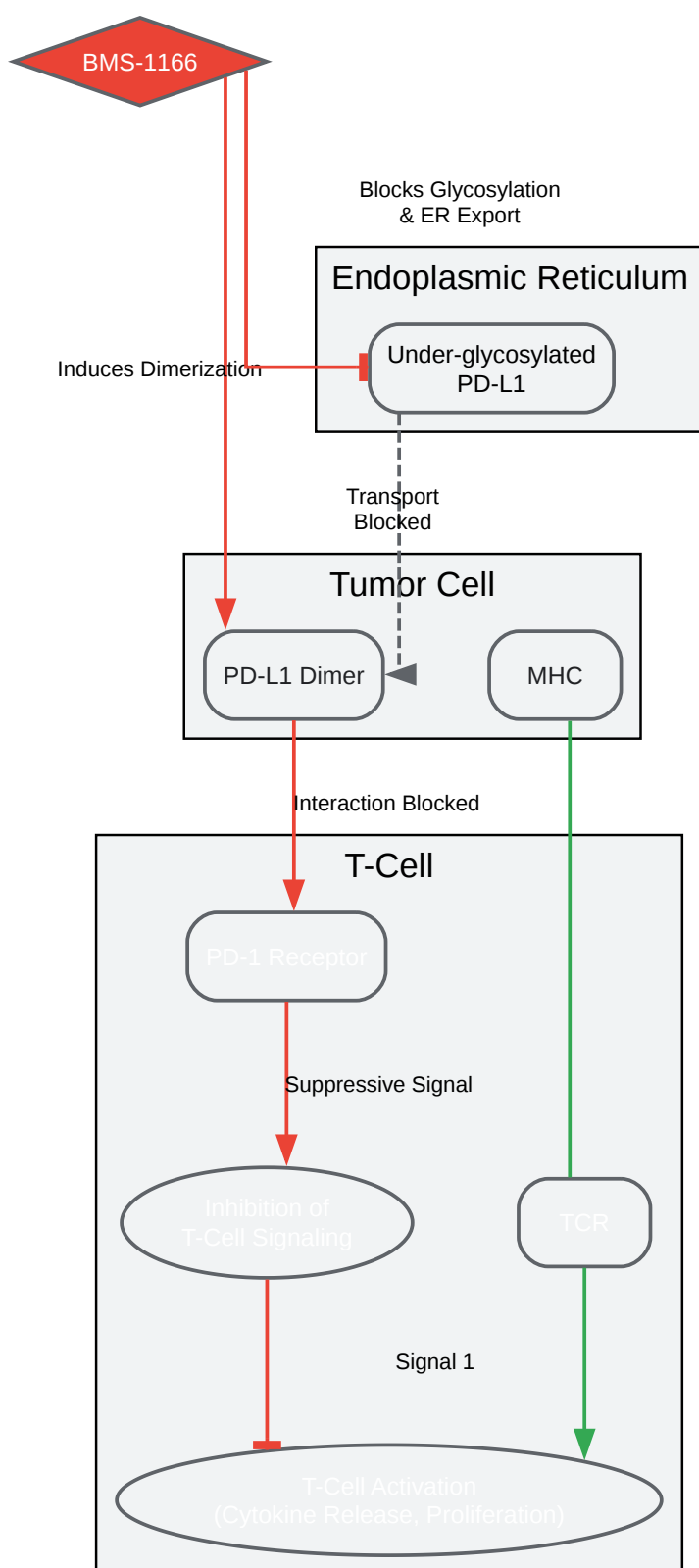
This molecule is a derivative of a BMS-1166 analog, designed for the synthesis of PROTACs. It incorporates the PD-L1 binding motif (a resorcinol diphenyl ether scaffold) and a piperidine-carbonyl-piperazine linker, which can be further conjugated to an E3 ligase ligand to create a PD-L1-targeting PROTAC degrader.[7][8]

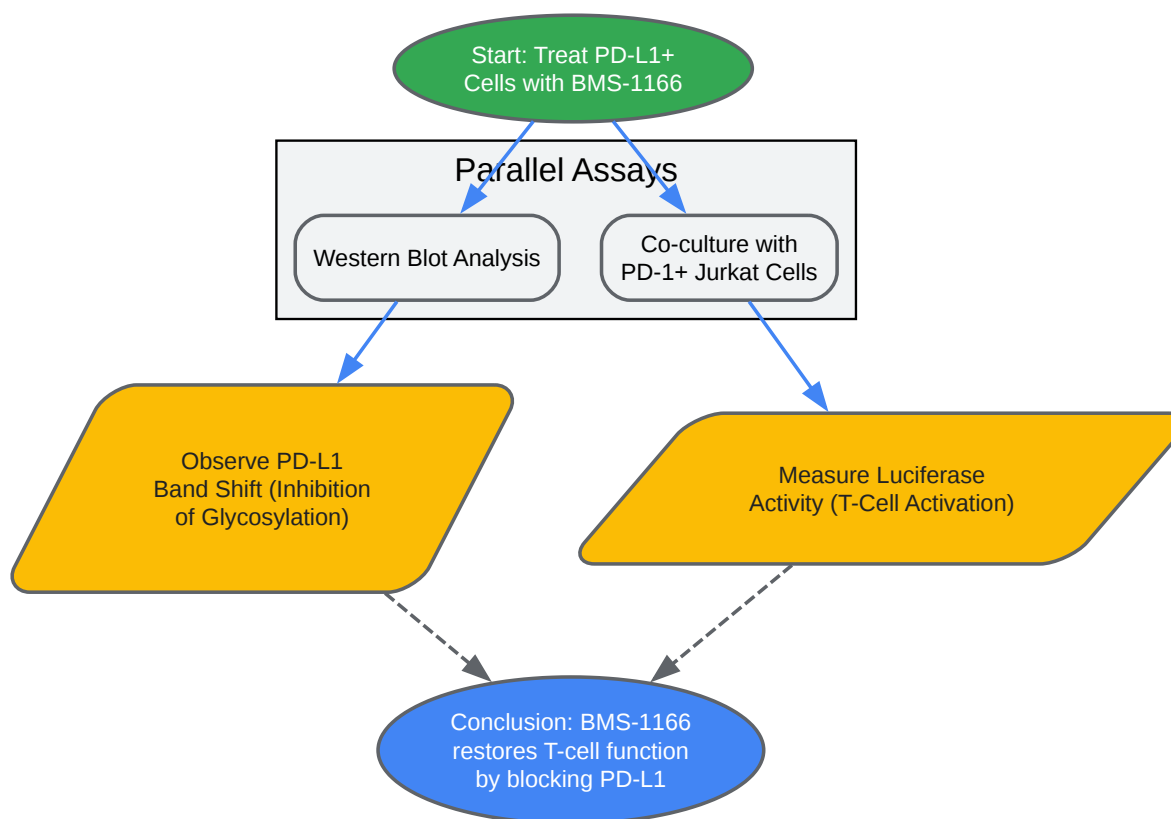
Chemical Structure and Properties

- Chemical Name: **BMS-1166-N-piperidine-CO-N-piperazine**
- Molecular Formula: C₄₁H₄₃ClN₄O₅
- Molecular Weight: 707.26 g/mol [2]
- SMILES: Cc1c(COc2cc(OCc3ccccc(c3)C#N)c(CN3CCCCC3C(=O)N3CCNCC3)cc2Cl)cccc1-c1ccc2OCCOc2c1
- Associated PROTAC Activity: This compound is a precursor used to synthesize "PROTAC PD-1/PD-L1 degrader-1," which inhibits the PD-1/PD-L1 interaction with an IC₅₀ of 39.2 nM.

[7][8]

Below is the 2D chemical structure of **BMS-1166-N-piperidine-CO-N-piperazine** generated from its SMILES string.





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